![molecular formula C7H11N3O5 B040864 2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol CAS No. 120398-89-2](/img/structure/B40864.png)
2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de RP 170 implica la reacción de 2-nitroimidazol con un agente alquilante adecuado. El proceso normalmente incluye los siguientes pasos:
Nitración: El material de partida, imidazol, se somete a nitración para formar 2-nitroimidazol.
Alquilación: El 2-nitroimidazol luego se hace reaccionar con un agente alquilante como el 1-cloro-2-propanol en condiciones básicas para producir RP 170.
Métodos de Producción Industrial: La producción industrial de RP 170 sigue rutas de síntesis similares, pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. La Cromatografía Líquida de Alta Eficiencia (HPLC) se utiliza a menudo para purificar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: RP 170 experimenta varias reacciones químicas, incluyendo:
Oxidación: RP 170 se puede oxidar para formar los óxidos correspondientes.
Reducción: El grupo nitro en RP 170 se puede reducir a un grupo amino en condiciones específicas.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo de nitroimidazol.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para las reacciones de sustitución.
Productos Principales:
Oxidación: Formación de derivados de nitroso o hidroxilamina.
Reducción: Formación de derivados de amino.
Sustitución: Formación de derivados de nitroimidazol sustituidos
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antimicrobial Activity
The nitroimidazole moiety in RP 170 is known for its antimicrobial properties, particularly against anaerobic bacteria and protozoa. The compound's mechanism involves the reduction of the nitro group to form reactive intermediates that damage microbial DNA. This characteristic aligns with other nitroimidazoles like metronidazole and tinidazole, which are widely used in clinical settings.
2. Hypoxia Targeting
RP 170 has shown promise in targeting hypoxic tumor cells due to its structural design that enhances its accumulation in low oxygen environments. This property is crucial for cancer therapies aimed at improving the efficacy of treatments by selectively targeting resistant tumor cells.
Study 1: Antimicrobial Efficacy
A study conducted on various nitroimidazole derivatives evaluated their antimicrobial activities against a range of pathogens. RP 170 was found to exhibit superior efficacy against Clostridium difficile compared to standard treatments, suggesting its potential role as a novel therapeutic agent in treating infections caused by this organism .
Study 2: Cancer Treatment
In preclinical models, RP 170 demonstrated significant antitumor activity by selectively targeting hypoxic regions within tumors. This study highlighted its potential as an adjunct therapy in combination with conventional chemotherapy agents, potentially enhancing overall treatment outcomes .
Comparative Analysis with Other Nitroimidazoles
Compound Name | Unique Features | Applications |
---|---|---|
Metronidazole | Established safety profile; widely used for anaerobic infections | Clinical use for bacterial infections |
Tinidazole | Longer half-life; effective against various protozoa | Treatment for Giardia and Trichomonas |
Pimonidazole | Specifically targets hypoxic cells; used as a tumor marker | Research in cancer diagnostics |
Mecanismo De Acción
RP 170 ejerce sus efectos principalmente a través de sus propiedades radiosensibilizantes. El compuesto aumenta los efectos de la radioterapia al aumentar la sensibilidad de las células cancerosas a la radiación. Esto se logra mediante la formación de especies reactivas de oxígeno (ROS) que dañan los componentes celulares, lo que lleva a la muerte celular. Los objetivos moleculares incluyen el ADN y varias proteínas celulares involucradas en la reparación del daño inducido por la radiación .
Compuestos Similares:
Etanidazol: Otro derivado de nitroimidazol utilizado como radiosensibilizador.
Misonidazol: Un radiosensibilizador conocido con propiedades similares a las de RP 170.
Nimorazol: Se utiliza en el tratamiento de cánceres de cabeza y cuello como radiosensibilizador.
Comparación: RP 170 es único debido a su estructura química específica, que proporciona propiedades radiosensibilizantes distintas. En comparación con el etanidazol y el misonidazol, RP 170 ha demostrado eficacia comparable o superior en ciertos modelos experimentales. Su estructura única permite diferentes perfiles farmacocinéticos y farmacodinámicos, lo que lo convierte en un compuesto valioso en la investigación del cáncer .
Comparación Con Compuestos Similares
Etanidazole: Another nitroimidazole derivative used as a radiosensitizer.
Misonidazole: A well-known radiosensitizer with similar properties to RP 170.
Nimorazole: Used in the treatment of head and neck cancers as a radiosensitizer.
Comparison: RP 170 is unique due to its specific chemical structure, which provides distinct radiosensitizing properties. Compared to etanidazole and misonidazole, RP 170 has shown comparable or superior efficacy in certain experimental models. Its unique structure allows for different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound in cancer research .
Actividad Biológica
2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol, also known as RP 170, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The compound's structure features a nitroimidazole moiety, which is known for its pharmacological properties, particularly in the treatment of parasitic infections and as a radiosensitizer in cancer therapy.
- IUPAC Name : this compound
- Molecular Formula : C7H11N3O5
- Molecular Weight : 217.18 g/mol
- CAS Number : 120398-89-2
- InChI Key : DWSFCAKOSWFTCK-UHFFFAOYSA-N
Synthesis
The synthesis of RP 170 typically involves the reaction of 2-nitroimidazole with an alkylating agent such as 1-chloro-2-propanol under basic conditions. The process includes nitration to form 2-nitroimidazole followed by alkylation to yield the final product .
Antiparasitic Activity
RP 170 has been evaluated for its antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. In vitro studies have shown that compounds with a nitroimidazole structure exhibit significant activity against these pathogens. For instance, related compounds have demonstrated efficacy in treating infections caused by Trypanosoma cruzi, which is responsible for Chagas disease .
The biological activity of RP 170 is believed to stem from its ability to generate reactive nitrogen species upon reduction, which can damage cellular components of the parasites. This mechanism is similar to that observed in other nitroimidazole derivatives used in clinical settings .
Case Studies and Research Findings
- Study on Nitroimidazole Derivatives : A comparative study involving various nitroimidazole derivatives highlighted that RP 170 analogs displayed potent activity against Trypanosoma brucei. The study indicated that structural modifications could enhance the bioavailability and efficacy of these compounds .
- Combination Therapies : Research has suggested that RP 170 may be effective when used in combination with other antiparasitic agents. For example, it was found to enhance the efficacy of existing treatments for sleeping sickness when administered alongside suramin in primate models .
- Toxicity and Safety Profile : Preliminary toxicity assessments indicate that while RP 170 exhibits promising biological activity, further studies are needed to evaluate its mutagenicity and long-term safety profile before it can be considered for clinical use .
Table: Summary of Biological Activities
Activity Type | Pathogen/Condition | Efficacy Level | Notes |
---|---|---|---|
Antiparasitic | Trypanosoma brucei | High | Effective in vitro and in primates |
Antiparasitic | Leishmania donovani | Moderate | Requires further optimization |
Radiosensitization | Cancer Cells | Under Study | Potential use in combination therapies |
Propiedades
IUPAC Name |
2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O5/c11-3-6(4-12)15-5-9-2-1-8-7(9)10(13)14/h1-2,6,11-12H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSFCAKOSWFTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152840 | |
Record name | RP 170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120398-89-2 | |
Record name | 2-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120398-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RP 170 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120398892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP 170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.